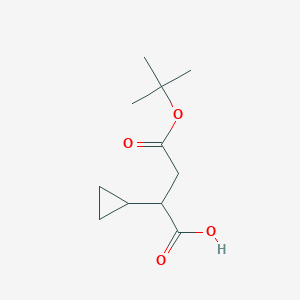

(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid

Description

(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid is a chiral carboxylic acid derivative characterized by a cyclopropyl substituent at the C2 position and a tert-butoxy-oxo group at C4. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol . The compound's stereochemistry (S-configuration) distinguishes it from its enantiomer, (R)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid (CAS 1346701-85-6), which shares identical physical properties but may exhibit divergent biological interactions .

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14) |

InChI Key |

YKHQTIZYPWUPQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of Intermediates

One approach involves the synthesis of di-tert-butyl 5,6-diazaspiro[2.4]heptane-5,6-dicarboxylate as an intermediate. This is achieved through a series of reactions involving di-tert-butyl hydrazine-1,2-dicarboxylate and cyclopropane-1,1-diylbis(methylene) dimethanesulfonate.

Chiral Resolution

The chiral resolution of the intermediate is crucial to obtain the (S)-enantiomer. Techniques such as preparative chiral HPLC are employed to separate the enantiomers, ensuring high enantiomeric excess (>99.5%).

Chemical Reactions and Conditions

The synthesis involves several key chemical reactions:

Step 1: Formation of Di-tert-butyl 5,6-diazaspiro[2.4]heptane-5,6-dicarboxylate

Step 2: Protection and Deprotection

Purification and Characterization

After synthesis, the compound is purified using techniques such as crystallization or chromatography to achieve high purity (>97%). Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C11H18O4 |

| Molecular Weight | 214.26 g/mol |

| Purity | >97% |

| CAS No. | 1956437-09-4 |

| Storage Conditions | Sealed in dry, 2-8°C |

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols, with catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites and modulate biological activity. The tert-butoxy group and cyclopropyl ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid with its structural analogues, focusing on substituents, molecular parameters, and commercial availability:

Substituent Effects on Physicochemical and Functional Properties

- Cyclopropyl vs. For example, the isopropyl analogue (CAS 134807-43-5) exhibits higher molecular weight (216.27 g/mol) and lipophilicity, which may affect membrane permeability .

- Aromatic vs. Aliphatic Substituents : The phenyl-substituted analogue (CAS 245323-38-0) introduces aromaticity, likely improving binding to hydrophobic pockets in proteins but reducing solubility .

- Halogenated Derivatives : The bromo-substituted compound (CAS 191221-14-4) offers a reactive site for cross-coupling reactions, enabling diversification in drug discovery pipelines .

Commercial Availability and Challenges

Biological Activity

(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid is an organic compound with significant potential in biochemical research and pharmaceutical applications. Its unique structural features, including a tert-butoxy group and a cyclopropyl ring, contribute to its biological activity and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C11H18O4

- CAS Number : 1956437-09-4

- IUPAC Name : this compound

- Molecular Weight : 214.261 g/mol

The compound's chirality, denoted by the (S) configuration, plays a crucial role in its biological interactions, influencing its affinity for specific receptors and enzymes.

Research indicates that this compound may interact with various metabolic pathways and enzyme systems. Its mechanism of action is hypothesized to involve:

- Enzyme Inhibition : The compound shows potential as an inhibitor of certain enzymes involved in metabolic processes, which can be pivotal in drug design.

- Protein–Protein Interactions (PPIs) : Studies have suggested that it could modulate PPIs, particularly those related to oxidative stress responses, such as the Nrf2-Keap1 pathway, which is critical in cellular defense mechanisms against oxidative damage .

1. Antioxidant Properties

The compound's ability to modulate oxidative stress has been explored through various assays. For example, it has been shown to enhance the expression of antioxidant enzymes by activating the Nrf2 pathway, thereby promoting cellular protection against oxidative damage .

2. Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to metabolic disorders. These findings suggest its potential as a therapeutic agent for conditions characterized by dysregulated metabolism.

Case Study 1: Nrf2 Activation

A study highlighted the compound's role in activating the Nrf2 pathway, leading to increased expression of detoxifying enzymes. This activation was measured using reporter assays and Western blot analysis, confirming its efficacy in promoting antioxidant responses .

Case Study 2: Metabolic Pathway Modulation

Another investigation focused on the compound's effects on metabolic pathways associated with diabetes. The results indicated that it could improve glucose homeostasis in animal models by enhancing insulin sensitivity through enzyme modulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tert-butoxy group, cyclopropyl ring | Antioxidant, enzyme inhibitor |

| tert-butyl 3-methyl-4-oxobutanoate | Methyl instead of cyclopropyl | Lower potency in enzyme inhibition |

| ethyl 4-cyclopropyl-4-oxobutanoate | Ethyl instead of tert-butyl | Different solubility properties |

This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activity compared to structurally similar compounds.

Q & A

Q. What are the optimal synthetic routes for (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves chiral precursors and protecting group strategies. A common route includes:

Chiral alkylation : Reacting a cyclopropane-containing precursor with tert-butyl esters under basic conditions (e.g., NaH or KOtBu) to introduce the tert-butoxy group .

Oxidation and hydrolysis : Controlled oxidation of intermediates (e.g., using Jones reagent) followed by acidic hydrolysis to yield the carboxylic acid moiety .

Key considerations :

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the cyclopropyl ring (δ ~1.0–2.0 ppm for cyclopropyl protons) and tert-butoxy group (δ ~1.2 ppm for C(CH)) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHO for the target compound) .

- Chiral HPLC : Uses columns like Chiralpak AD-H to assess enantiomeric purity .

- X-ray crystallography : Resolves absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence biological activity compared to methyl or ethyl analogs?

Methodological Answer: The cyclopropyl group confers distinct steric and electronic properties:

- Steric effects : The rigid cyclopropane ring enhances binding specificity to enzyme active sites (e.g., proteases) by reducing conformational flexibility, as observed in analogs with IC values 2–5× lower than methyl/ethyl variants .

- Electronic effects : The ring’s strain increases electrophilicity at the keto group, accelerating covalent adduct formation with nucleophilic residues (e.g., serine in hydrolases) .

Experimental validation : - Compare inhibition kinetics (K) of cyclopropyl vs. methyl/ethyl analogs using enzyme assays.

- Perform molecular docking to analyze binding mode differences .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics. Solutions include:

Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., esterase-mediated cleavage of tert-butoxy group) .

Prodrug design : Mask the carboxylic acid as an ester to improve membrane permeability, then hydrolyze in vivo .

Formulation optimization : Encapsulate the compound in liposomes or nanoparticles to enhance bioavailability .

Q. How does stereochemistry at the 2-position affect interactions with biological targets?

Methodological Answer: The (S)-configuration is critical for enantioselective binding:

- Case study : (S)-enantiomers of similar compounds show 10–100× higher affinity for G-protein-coupled receptors (GPCRs) compared to (R)-forms due to complementary hydrogen-bonding networks .

Methodology : - Synthesize both enantiomers and compare IC values in target assays.

- Use circular dichroism (CD) to correlate stereochemistry with conformational preferences in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.